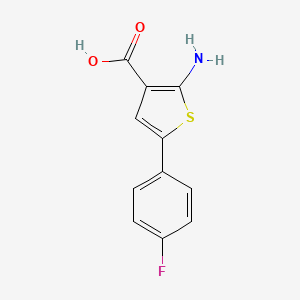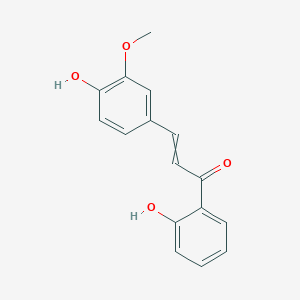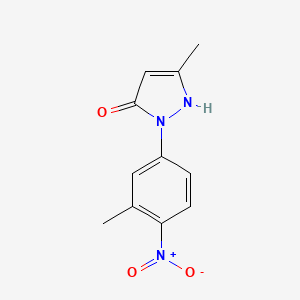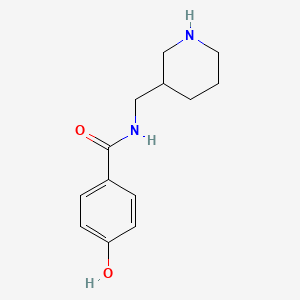
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by a benzamide core substituted with a hydroxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and piperidine.
Amidation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidin-3-ylmethanamine to form the desired benzamide.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a temperature range of 0-25°C. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures.
Applications De Recherche Scientifique
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-hydroxybenzamide, N-piperidin-3-ylmethyl-benzamide, and 4-hydroxy-N-methylbenzamide share structural similarities.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-hydroxy-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h3-6,10,14,16H,1-2,7-9H2,(H,15,17) |
Clé InChI |
WKGWZKNTYFKDKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CNC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
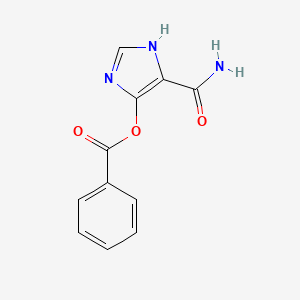

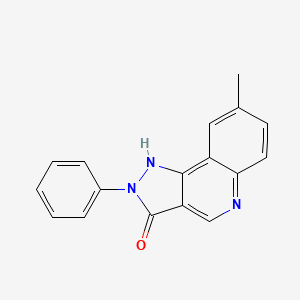
![1-Bromo-3-[(4-methoxybenzyl)oxy]propane](/img/structure/B8714323.png)
![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8714340.png)
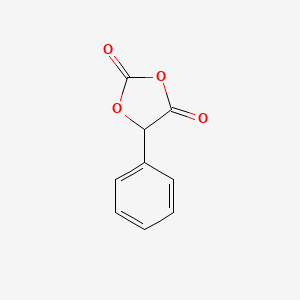
![3-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B8714368.png)
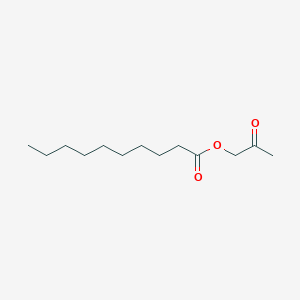
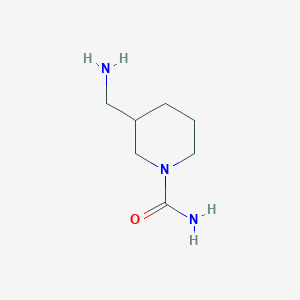
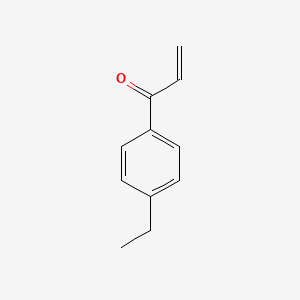
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)
